

REGULATE-PCI Trial: A Comparative Analysis of Pegnivacogin and Bivalirudin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pegnivacogin

Cat. No.: B10786901

[Get Quote](#)

The REGULATE-PCI trial was a prospective, randomized, open-label, active-controlled, multicenter superiority trial designed to evaluate the efficacy and safety of a novel anticoagulant, **pegnivacogin**, compared to the established direct thrombin inhibitor, bivalirudin, in patients undergoing percutaneous coronary intervention (PCI).^{[1][2][3]} The trial was prematurely terminated due to a higher than expected rate of severe allergic reactions associated with **pegnivacogin**.^{[1][2][3][4]} This guide provides a detailed comparison of the two anticoagulants based on the available data from the trial, aimed at researchers, scientists, and drug development professionals.

Drug Mechanisms of Action

Pegnivacogin and bivalirudin employ distinct mechanisms to achieve anticoagulation, targeting different points in the coagulation cascade.

Pegnivacogin: This agent is a single-stranded RNA aptamer that specifically binds to and inhibits Factor IXa.^{[1][2][5][6]} Factor IXa is a critical component of the intrinsic pathway of the coagulation cascade, responsible for the activation of Factor X, which in turn leads to the generation of thrombin. By inhibiting Factor IXa, **pegnivacogin** effectively blocks the amplification of the coagulation cascade upstream of thrombin.^{[7][8]} **Pegnivacogin** was part of the REG1 anticoagulation system, which also included anivamersen, a complementary oligonucleotide designed to reverse the anticoagulant effect of **pegnivacogin**.^{[1][2][9]}

Bivalirudin: In contrast, bivalirudin is a synthetic 20-amino acid peptide that acts as a direct thrombin inhibitor.^{[10][11][12]} It binds reversibly to both the catalytic site and the anion-binding

exosite of thrombin.[10][11][12][13][14] Thrombin is the final key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, the primary component of a blood clot. [10][11][14] By directly inhibiting thrombin, bivalirudin prevents the formation of fibrin and subsequent thrombus development.[10][13]

Signaling Pathway Diagrams

Caption: Mechanisms of action for **Pegnivacogin** and Bivalirudin.

Experimental Protocol of the REGULATE-PCI Trial

The REGULATE-PCI trial was a randomized, open-label, active-controlled study conducted at 225 hospitals across North America and Europe.[1][2]

Patient Population: The trial intended to enroll 13,200 patients undergoing PCI.[1][2][15] At the time of termination, 3,232 patients had been randomized.[1][2][9] Inclusion criteria targeted patients undergoing PCI, with specific stratification for those with a recent myocardial infarction (MI) within 7 days, and other high-risk characteristics.[9] Key exclusion criteria included ST-segment elevation MI within 48 hours and the use of glycoprotein IIb/IIIa inhibitors within 24 hours.[9]

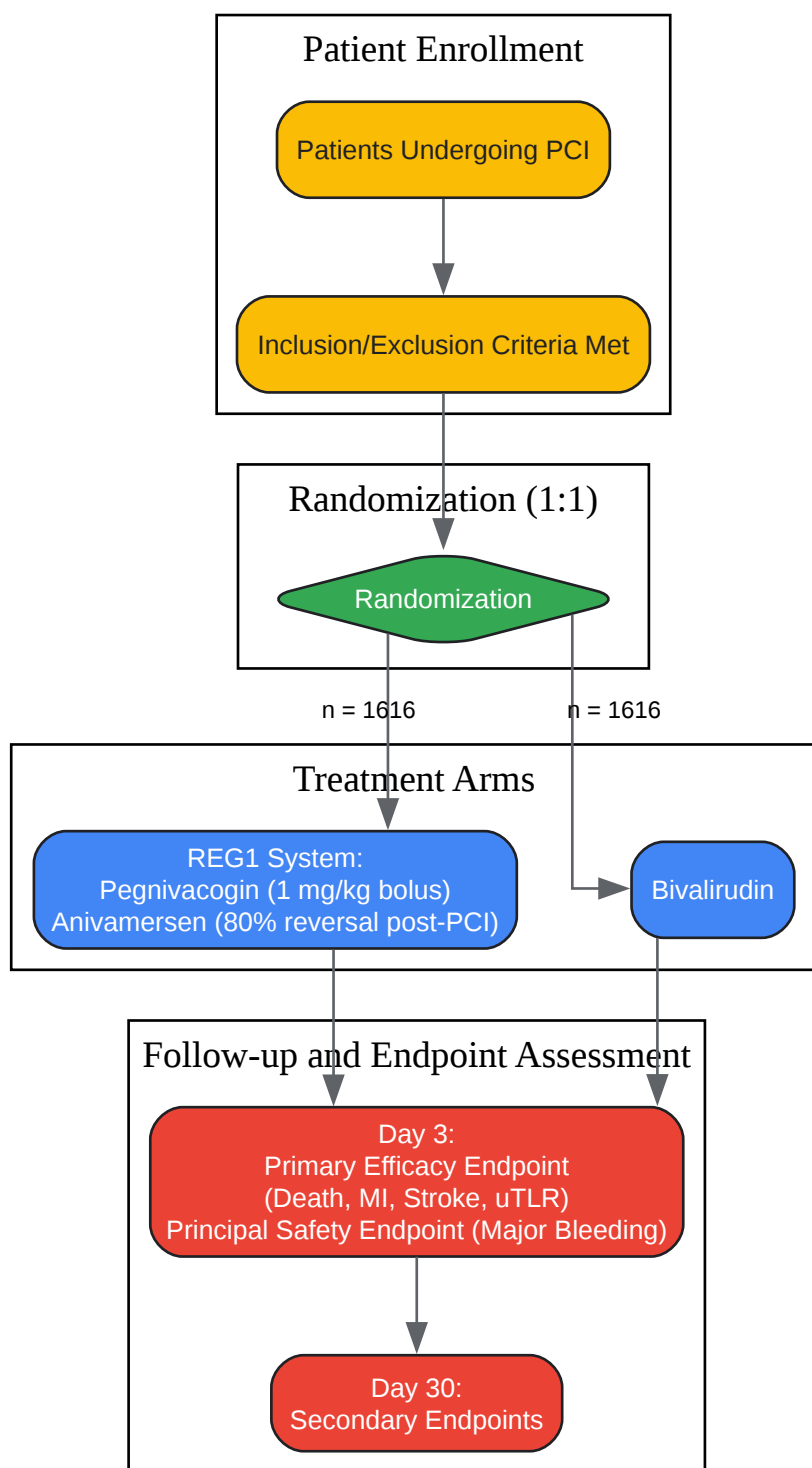
Treatment Arms:

- **Pegnivacogin** (REG1 System) Arm: Patients received a 1 mg/kg bolus of **pegnivacogin**, which resulted in over 99% inhibition of Factor IXa. Following the PCI procedure, 80% of the anticoagulant effect was reversed with anivamersen.[1][2]
- **Bivalirudin** Arm: Patients were administered a standard regimen of bivalirudin.[9]

Endpoints:

- **Primary Efficacy Endpoint:** A composite of all-cause death, MI, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][2]
- **Principal Safety Endpoint:** Major bleeding.[1][2]

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: REGULATE-PCI trial workflow.

Quantitative Data Summary

The trial was terminated early after enrolling 3,232 of the planned 13,200 patients due to severe allergic reactions.^{[1][2][9]} The following tables summarize the key efficacy and safety outcomes at the time of trial termination.

Efficacy Outcomes (at Day 3)

Outcome	Pegnivacogin (n=1616)	Bivalirudin (n=1616)	Odds Ratio (95% CI)	p-value
Primary Composite Endpoint	108 (6.7%)	103 (6.4%)	1.05 (0.80-1.39)	0.72 ^{[1][2]}
All-cause death, MI, stroke, or unplanned TLR				

Safety Outcomes (at Day 3)

Outcome	Pegnivacogin (n=1605)	Bivalirudin (n=1601)	Odds Ratio (95% CI)	p-value
Major Bleeding	7 (<1%)	2 (<1%)	3.49 (0.73-16.82)	0.10 ^[2]
Major or Minor Bleeding	104 (6.5%)	65 (4.1%)	1.64 (1.19-2.25)	0.002 ^[2]
Severe Allergic Reactions	10 (0.6%)	1 (<0.1%)	-	-

Conclusion

The REGULATE-PCI trial was halted prematurely due to an unacceptable rate of severe allergic reactions with the REG1 anticoagulation system (**pegnivacogin** and anivamersen).^{[1][2][4]} Due to the early termination, the study was underpowered to definitively assess the primary efficacy and safety endpoints.^[2] The available data showed no significant difference between the **pegnivacogin** and bivalirudin groups in the primary composite ischemic endpoint.^{[1][2]} However, there was a trend towards increased major bleeding and a statistically

significant increase in major or minor bleeding with **pegnivacogin**.^[2] The key finding that led to the trial's cessation was the significantly higher incidence of severe allergic reactions in the **pegnivacogin** arm.^{[1][4]} These findings highlight the critical importance of immunogenicity assessment in the development of novel biologic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. REG1 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pegnivacogin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of REG1 Anticoagulation System vs. Bivalirudin on Cardiovascular Outcomes Following PCI | Clinical Trial - American College of Cardiology [acc.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bivalirudin - Wikipedia [en.wikipedia.org]
- 12. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 14. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. dicardiology.com [dicardiology.com]

- To cite this document: BenchChem. [REGULATE-PCI Trial: A Comparative Analysis of Pegnivacogin and Bivalirudin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786901#regulate-pci-trial-pegnivacogin-vs-bivalirudin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com